molecular formula C13H13NS B14649934 2-(Phenylsulfanylmethyl)aniline CAS No. 53165-12-1

2-(Phenylsulfanylmethyl)aniline

Cat. No.: B14649934
CAS No.: 53165-12-1
M. Wt: 215.32 g/mol
InChI Key: QZOGKGSZSKMLIP-UHFFFAOYSA-N
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Description

2-(Phenylsulfanylmethyl)aniline is an organic compound that features both an aniline group and a phenylsulfanyl group

Preparation Methods

The synthesis of 2-(Phenylsulfanylmethyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated arene with an amine via a nucleophilic aromatic substitution pathway . This reaction typically requires high temperatures and/or high pressures to ensure high yields. Another method involves the reduction of nitroarenes, which can be catalyzed by palladium . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.

Chemical Reactions Analysis

2-(Phenylsulfanylmethyl)aniline undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine for halogenation, nitric acid for nitration, and sulfuric acid for sulfonation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Phenylsulfanylmethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Phenylsulfanylmethyl)aniline involves its interaction with various molecular targets. The phenylsulfanyl group can participate in electron-donating or electron-withdrawing interactions, affecting the compound’s reactivity. The aniline group can form hydrogen bonds and interact with enzymes or receptors, influencing biological pathways .

Comparison with Similar Compounds

2-(Phenylsulfanylmethyl)aniline can be compared with other similar compounds, such as:

    Aniline: A simpler compound with only an amine group attached to a benzene ring.

    Phenylsulfanylbenzene: Lacks the amine group but contains the phenylsulfanyl group.

    N-Phenylthiourea: Contains both phenyl and sulfur groups but in a different arrangement.

The uniqueness of this compound lies in its combination of both aniline and phenylsulfanyl groups, which confer distinct chemical and biological properties .

Properties

CAS No.

53165-12-1

Molecular Formula

C13H13NS

Molecular Weight

215.32 g/mol

IUPAC Name

2-(phenylsulfanylmethyl)aniline

InChI

InChI=1S/C13H13NS/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h1-9H,10,14H2

InChI Key

QZOGKGSZSKMLIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCC2=CC=CC=C2N

Origin of Product

United States

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